Iodophenpropit

Histamine H3 Receptor Pharmacology Binding Affinity

Iodophenpropit (typically supplied as dihydrobromide salt, CAS 145196-87-8) is a high-affinity histamine H3 receptor antagonist (KD=0.32 nM) that uniquely combines three research utilities: a validated [125I]-radioligand for quantitative autoradiography and receptor binding assays; well-characterized polypharmacology at 5-HT3 and NMDA receptors (NR1/NR2A IC50=1.3 µM; NR1/NR2B IC50=1.4 µM) enabling dual H3/NMDA crosstalk studies; and consistent cross-species affinity (rat Ki=0.97 nM; human Ki=6 nM) that eliminates species-dependent artifacts observed with thioperamide. Its in vivo efficacy is confirmed in amygdala-kindled seizure models (ED50=2.54 mg/kg). For reproducible, publication-grade neuroscience research, this compound offers a defined pharmacological fingerprint that no alternative H3 antagonist can replicate.

Molecular Formula C15H19IN4S
Molecular Weight 414.3 g/mol
CAS No. 145196-88-9
Cat. No. B1228430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodophenpropit
CAS145196-88-9
Synonyms3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate
iodophenpropit
iodophenpropit I-125
S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate
Molecular FormulaC15H19IN4S
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I
InChIInChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)
InChIKeyUBHYDQAARZKHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodophenpropit Procurement Guide: A Radioligand and High-Affinity Histamine H3 Antagonist for Neuroscience Research


Iodophenpropit (CAS 145196-88-9), typically supplied as the dihydrobromide salt, is a potent and selective antagonist for the histamine H3 receptor [1]. It belongs to the isothiourea class of H3 antagonists and is distinguished by its exceptionally high affinity for the receptor (KD = 0.32 nM in rat cortex) and its utility as a radioligand, being the first selective radiolabeled H3 antagonist developed ([125I]Iodophenpropit) [2][3]. Beyond its primary target, it exhibits a unique polypharmacology, acting as a moderate affinity inhibitor of NMDA receptor subtypes and the 5-HT3 receptor [1][4].

Why Iodophenpropit Cannot Be Simply Substituted with Other H3 Antagonists


Iodophenpropit occupies a unique position in the histamine H3 receptor antagonist landscape due to its combined utility as a high-affinity tool compound, a validated radioligand for binding studies, and a molecule with a distinct polypharmacological profile [1][2]. Unlike the prototypical H3 antagonist thioperamide, which shows marked species-dependent differences in affinity and lower overall potency, Iodophenpropit maintains high, consistent affinity across rat and human H3 receptors, making it a more reliable tool for translational research [3]. Furthermore, its specific off-target activities at 5-HT3 and NMDA receptors are not a liability but a defined feature of its profile, which can be exploited in specific experimental models and which differentiates it from the more selective, but less potent and non-radiolabeled, clobenpropit [1][4]. Substituting Iodophenpropit with another H3 antagonist risks invalidating a model's established pharmacology, altering expected outcomes in binding assays, or introducing unknown and uncharacterized off-target effects.

Quantitative Evidence for Iodophenpropit Selection vs. Thioperamide and Clobenpropit


Potency and Affinity: Iodophenpropit vs. Thioperamide

Iodophenpropit demonstrates significantly higher functional antagonist potency and binding affinity at the H3 receptor compared to the prototypical antagonist thioperamide. In a direct head-to-head comparison in the guinea-pig jejunum, Iodophenpropit (pA2 = 9.12 ± 0.06) was 1.66-fold more potent than thioperamide (pA2 = 8.9 ± 0.2) [1]. In radioligand binding studies on rat cortex, the Ki for Iodophenpropit is 0.97 nM [1], while thioperamide's Ki is 4.3 nM, representing a 4.4-fold higher affinity for Iodophenpropit [2].

Histamine H3 Receptor Pharmacology Binding Affinity

Iodophenpropit as a Validated Radioligand for H3 Receptor Binding Studies

Iodophenpropit is distinguished by being the first selective radiolabeled H3 receptor antagonist ([125I]Iodophenpropit). Its high specific activity and favorable binding kinetics make it a superior tool for mapping receptor distribution and performing competition binding assays [1][2]. In rat cortex, [125I]Iodophenpropit binds with an exceptionally high affinity (KD = 0.32 nM) and saturable binding capacity (Bmax = 209 fmol/mg protein) [1]. In mouse brain, it displays a pKd of 9.31 ± 0.04 (KD ≈ 0.49 nM) and a Bmax of 290 fmol/mg protein, demonstrating its utility across rodent species [3]. This stands in contrast to clobenpropit and thioperamide, which lack commercially available or well-characterized radiolabeled forms suitable for the same breadth of applications.

Radioligand Binding Autoradiography Neuropharmacology

Species-Consistent Pharmacology: Iodophenpropit vs. Thioperamide

Iodophenpropit demonstrates more consistent high-affinity binding across species compared to thioperamide. A cross-study comparison reveals that at the rat recombinant H3 receptor, Iodophenpropit has a Ki of 0.97 nM [1], while thioperamide has a Ki of 4 nM [2]. At the human recombinant H3 receptor, Iodophenpropit maintains a high affinity with a Ki of 6-7.9 nM [3][4], whereas thioperamide's affinity drops significantly to 58 nM, a roughly 14.5-fold decrease [2]. This species-dependent variability for thioperamide is a known limitation that is not observed to the same degree with Iodophenpropit.

Species Selectivity Receptor Pharmacology Translational Research

Characterized Polypharmacology: NMDA Receptor Inhibition

Iodophenpropit possesses a unique and well-characterized off-target profile as an inhibitor of NMDA receptors, a feature not shared by other standard H3 antagonists like thioperamide or clobenpropit. Quantitative data shows Iodophenpropit inhibits NR1/NR2A and NR1/NR2B subunit-containing NMDA receptors with IC50 values of 1.3 µM and 1.4 µM, respectively, and exhibits lower potency at NR1/NR2C and NR1/NR2D receptors (IC50 = 9.7 µM and 14 µM) [1]. This defined activity allows for its use as a dual H3/NMDA probe in specific experimental paradigms, unlike analogs that are either highly selective or have uncharacterized off-target activities.

NMDA Receptor Polypharmacology Neuroprotection

In Vivo Efficacy in a Neurological Disease Model: Kindled Seizures

Iodophenpropit demonstrates quantifiable in vivo efficacy in a rat model of epilepsy, providing a clear functional endpoint for its use in CNS research. Systemic administration of Iodophenpropit reduces amygdala-kindled seizure duration in rats with an ED50 of 2.54 mg/kg [1]. While other H3 antagonists like thioperamide have also shown anticonvulsant properties in various models, this specific, well-quantified in vivo effect provides a robust and reproducible benchmark for Iodophenpropit's central activity and a direct rationale for its selection in studies of seizure disorders and related neurological conditions.

Epilepsy In Vivo Pharmacology Seizure Model

Key Application Scenarios for Procuring Iodophenpropit


Radioligand Binding and Autoradiography Studies for H3 Receptor Mapping

Iodophenpropit, in its [125I]-labeled form, is the definitive reagent for quantitative autoradiography and radioligand binding assays to map and characterize histamine H3 receptor distribution and density in brain tissue. Its high affinity (KD = 0.32 nM) and saturable binding ensure low non-specific background and high signal-to-noise, enabling precise localization of H3 receptors in rodent brain regions such as the cerebral cortex, striatum, and substantia nigra [1][2].

Validating H3 Receptor Pharmacology in Translational Research

Due to its high and consistent affinity for both rat (Ki = 0.97 nM) and human (Ki = 6 nM) H3 receptors, Iodophenpropit is an ideal tool for cross-species pharmacological validation [1][2]. This reduces the risk of species-dependent artifacts often observed with other H3 antagonists like thioperamide (Ki rat = 4 nM vs. Ki human = 58 nM), making it a preferred choice for studies intended to bridge findings from rodent models to potential human therapeutic applications [3].

Investigating Dual Modulation of Histaminergic and Glutamatergic Systems

Researchers exploring the intersection of histamine and glutamate signaling can utilize Iodophenpropit as a unique dual probe. Its well-defined activity as a low-micromolar inhibitor of NR1/NR2A and NR1/NR2B NMDA receptors (IC50s = 1.3 µM and 1.4 µM) [1] allows for the study of combined H3 and NMDA receptor blockade in models of synaptic plasticity, neuroprotection, or excitotoxicity, a pharmacological profile not offered by more selective H3 antagonists like clobenpropit.

In Vivo Studies of Seizure Modulation and CNS Disorders

Iodophenpropit is a validated tool for in vivo neuroscience research, with a demonstrated, quantifiable effect in reducing amygdala-kindled seizure duration in rats (ED50 = 2.54 mg/kg) [1]. This established in vivo efficacy provides a strong rationale for its use in studies of epilepsy and other CNS disorders where modulation of the histaminergic system is hypothesized to be of therapeutic benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodophenpropit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.